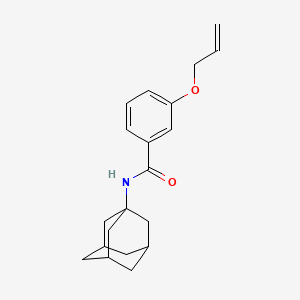![molecular formula C18H18N2O3 B4409789 N-[2-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4409789.png)
N-[2-(acetylamino)phenyl]-4-(allyloxy)benzamide
描述
N-[2-(acetylamino)phenyl]-4-(allyloxy)benzamide, commonly known as AABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas including medicinal chemistry, drug discovery, and biotechnology. AABA is a derivative of benzamide and is synthesized through a series of chemical reactions.
作用机制
The mechanism of action of AABA is not fully understood. However, it has been proposed that AABA may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. AABA may also inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. AABA has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
AABA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. AABA has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the inflammatory response. AABA has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
实验室实验的优点和局限性
AABA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. AABA has been shown to have low toxicity, making it a safe compound for use in experiments. However, AABA has several limitations as well. It has low solubility in water, which may limit its use in certain experiments. AABA has also been shown to exhibit poor stability under certain conditions, which may affect its activity.
未来方向
There are several future directions for AABA research. One potential area of research is the development of AABA derivatives with improved solubility and stability. Another area of research is the investigation of the mechanism of action of AABA in more detail. Further studies are needed to fully understand the biochemical and physiological effects of AABA. Additionally, the potential use of AABA as a therapeutic agent for various diseases, including cancer and bacterial infections, should be explored further.
科学研究应用
AABA has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. AABA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of inflammation. AABA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(2-acetamidophenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-23-15-10-8-14(9-11-15)18(22)20-17-7-5-4-6-16(17)19-13(2)21/h3-11H,1,12H2,2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZCWQJKDLODBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4409712.png)
![4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4409723.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4409727.png)
![1-(2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409733.png)

![4-[(ethylsulfonyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4409743.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B4409749.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4409756.png)

![1-[2-(2-methoxyphenoxy)benzoyl]azepane](/img/structure/B4409767.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4409784.png)
![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)
![(4-{[(3-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4409802.png)
